(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine
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Overview
Description
(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrFNO It is a derivative of methanamine, featuring a bromine, fluorine, and methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methoxybenzaldehyde followed by reductive amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Bromo-2-fluoro-3-hydroxyphenyl)methanamine, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine
- (4-Fluoro-2-methoxyphenyl)methanamine
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
Uniqueness
(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, fluorine, and methoxy groups imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 |
InChI Key |
AJWRGZTXNPMJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CN)Br |
Origin of Product |
United States |
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